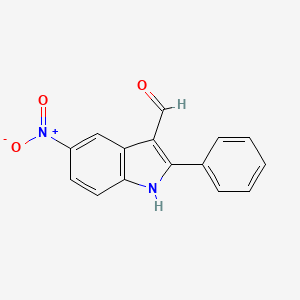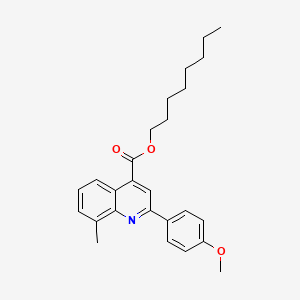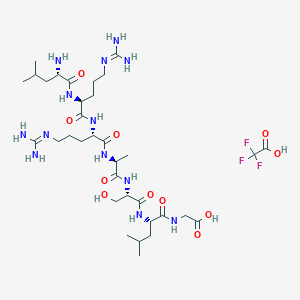
5-nitro-2-phenyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-phenyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a nitro group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-phenyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method involves the Knoevenagel condensation of indole-3-carbaldehyde with nitromethane, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-nitro-2-phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 5-nitro-2-phenyl-1H-indole-3-carboxylic acid.
Reduction: 5-amino-2-phenyl-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
5-nitro-2-phenyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-nitro-2-phenyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: Lacks the nitro and phenyl groups, making it less reactive in certain chemical reactions.
5-nitroindole: Lacks the phenyl and aldehyde groups, limiting its applications in synthesis and biological studies.
2-phenylindole: Lacks the nitro and aldehyde groups, reducing its potential for diverse chemical modifications.
Uniqueness
5-nitro-2-phenyl-1H-indole-3-carbaldehyde is unique due to the presence of multiple functional groups that allow for a wide range of chemical reactions and biological activities. Its structure enables it to serve as a versatile intermediate in the synthesis of complex molecules and as a valuable tool in scientific research.
特性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
5-nitro-2-phenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O3/c18-9-13-12-8-11(17(19)20)6-7-14(12)16-15(13)10-4-2-1-3-5-10/h1-9,16H |
InChIキー |
DYBPPJOGMDDXEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)

![4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)

![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)

![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)

